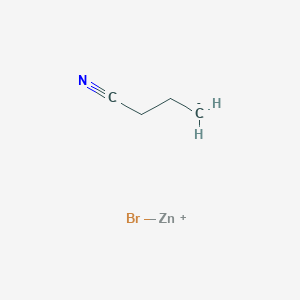

3-Cyanopropylzinc bromide

Description

Significance of Organozinc Reagents in Modern Chemical Transformations

Organozinc reagents have become indispensable tools in modern organic synthesis, primarily celebrated for their role in the formation of new carbon-carbon bonds. acs.org Their significance stems from their unique combination of sufficient nucleophilicity to react with a variety of electrophiles, coupled with a tolerance for a wide range of functional groups. sigmaaldrich.com This characteristic allows for the construction of complex molecular architectures that are central to the production of active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. acs.org

The utility of organozinc reagents is prominently featured in several key name reactions. The Negishi coupling, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for C-C bond formation. acs.orgwikipedia.org Other notable transformations include the Reformatsky reaction, which is used to synthesize β-hydroxy esters, and the Simmons-Smith reaction for the preparation of cyclopropanes. wikipedia.orgchemeurope.com The Barbier reaction, a one-pot alternative to the Grignard reaction, further highlights the versatility of these reagents. wikipedia.orgchemeurope.com The ability of organozinc reagents to participate in such a diverse array of reactions underscores their importance in the synthetic chemist's toolkit. sigmaaldrich.comfiveable.me

A significant advantage of organozinc reagents lies in their moderate reactivity compared to their organolithium and organomagnesium counterparts. acs.orgwikipedia.org This reduced reactivity translates to a higher tolerance for sensitive functional groups such as esters, nitriles, and amides, which often remain intact during reactions. sigmaaldrich.com This chemoselectivity minimizes the need for protecting groups, leading to more efficient and atom-economical synthetic routes. Furthermore, the development of highly activated forms of zinc, such as Rieke® Zinc, has expanded the scope of organozinc chemistry by enabling the direct reaction of zinc metal with a broader range of organic halides, including those with electron-withdrawing substituents. sigmaaldrich.comwikipedia.org

Historical Context of Organozinc Chemistry Evolution

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.com This groundbreaking discovery not only marked the dawn of organometallic chemistry but also laid the foundational groundwork for the theory of valence. digitellinc.com Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, a process that required careful handling due to the pyrophoric nature of the resulting compound. wikipedia.org

In the years that followed, the field saw steady advancements. In 1858, James Alfred Wanklyn, a student in Frankland's laboratory, reported the synthesis of the first zincate nucleophile. digitellinc.com The 1860s witnessed further progress with the Frankland-Duppa reaction, which utilized dialkylzinc reagents to produce α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.com A significant leap forward came from the work of Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

The late 19th century saw the development of some of the most enduring reactions in organozinc chemistry. Sergei Nikolaevich Reformatsky developed his namesake reaction, which employs an α-halocarboxylate ester and zinc to form β-hydroxy esters. digitellinc.com Around the same time, Gavriil Gavrilovich Gustavson reported a zinc-based method for preparing cyclopropanes, analogous to the Freund reaction. digitellinc.com These historical milestones have collectively shaped the field and continue to be relevant in contemporary organic synthesis.

The Distinctive Reactivity Profile of Organozinc Species

The reactivity of organozinc reagents is a key factor that distinguishes them from other organometallic compounds. wikipedia.org They are generally less reactive than organolithium and Grignard reagents, a characteristic attributed to the more covalent nature of the carbon-zinc bond. wikipedia.orgslideshare.net This lower reactivity, however, is not a limitation but rather a significant advantage, as it imparts a high degree of functional group tolerance. sigmaaldrich.com Organozinc reagents can be used in the presence of functional groups like esters, nitriles, and amides without reacting with them, which simplifies synthetic planning and execution. sigmaaldrich.com

Despite their moderate reactivity, organozinc reagents are potent nucleophiles, especially in the presence of a palladium catalyst. wikipedia.org In palladium-catalyzed cross-coupling reactions like the Negishi coupling, a crucial step is transmetalation, where the organic group is transferred from zinc to the palladium center. wikipedia.org The presence of halide ions is often necessary to form a "zincate" species, which facilitates this transmetalation process. wikipedia.org The reactivity of organozinc reagents can also be influenced by the presence of additives like lithium chloride, which can accelerate reaction rates by forming more reactive zincate species. uni-muenchen.de

Organozinc compounds can be categorized based on the number of carbon substituents attached to the zinc atom. wikipedia.org Diorganozinc compounds (R₂Zn) have two organic groups, while heteroleptic organozinc compounds (RZnX) have one organic group and another ligand, typically a halide. wikipedia.org The nature of these substituents and the presence of other ligands can fine-tune the reactivity of the organozinc species. While many organozinc reagents are prepared in situ and used immediately, numerous examples have been isolated and thoroughly characterized. wikipedia.org Due to their sensitivity to air and moisture, they are typically handled using air-free techniques. wikipedia.org

Specific Research Focus on Cyanoalkylzinc Bromides, Including 3-Cyanopropylzinc Bromide

A specific area of interest within organozinc chemistry is the study of functionalized organozinc reagents, particularly those containing a nitrile group, such as cyanoalkylzinc bromides. The presence of the cyano group makes these reagents valuable building blocks for the synthesis of more complex nitrogen-containing molecules. The direct insertion of zinc into organic halides bearing electron-withdrawing groups, like nitriles, facilitates the formation of these organozinc reagents. wikipedia.org

Research in this area often focuses on the synthesis and reactions of these specialized reagents. For example, the preparation of organozinc reagents can be achieved through the direct insertion of activated zinc metal into an organohalide. nih.gov The use of activating agents like trimethylsilyl (B98337) chloride or solvents like DMSO can significantly improve the efficiency of this process. nih.gov

This compound is a prime example of a cyanoalkylzinc bromide that has garnered research attention. nih.gov This reagent is commercially available as a solution, typically in a solvent like tetrahydrofuran (B95107) (THF), which facilitates its use in various chemical transformations. sigmaaldrich.com The investigation into the properties and reactivity of this compound and other cyanoalkylzinc bromides continues to be an active area of research, with the aim of developing new synthetic methodologies and expanding the synthetic utility of organozinc chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

135579-85-0 |

|---|---|

Molecular Formula |

C4H6BrNZn |

Molecular Weight |

213.4 g/mol |

IUPAC Name |

bromozinc(1+);butanenitrile |

InChI |

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

HEHCQTGEYNYOSF-UHFFFAOYSA-M |

SMILES |

[CH2-]CCC#N.[Zn+]Br |

Canonical SMILES |

[CH2-]CCC#N.[Zn+]Br |

Origin of Product |

United States |

Methodologies for the Preparation of 3 Cyanopropylzinc Bromide

Direct Insertion Protocols for Organozinc Reagent Generation

The most straightforward method for preparing organozinc compounds is the direct oxidative addition of zinc metal to an organic halide. google.com In the case of 3-cyanopropylzinc bromide, this involves the reaction of zinc with 4-bromobutanenitrile. A significant challenge in this protocol is the low reactivity of standard, "technical-grade" zinc metal, often due to a passivating layer of zinc oxide on its surface. google.comnih.gov Consequently, activation of the zinc metal is crucial for the reaction to proceed efficiently. nih.govwikipedia.org The presence of electron-withdrawing groups, such as the nitrile group in 4-bromobutanenitrile, facilitates the formation of the organozinc reagent. wikipedia.org

To overcome the inherent low reactivity of bulk zinc, various activation methods have been developed. These strategies aim to either clean the metal surface, rendering it more accessible for reaction, or to use a form of zinc that is intrinsically more reactive. nih.govoup.com

A significant breakthrough in organozinc chemistry was the development of highly reactive, finely divided zinc metal, commonly known as Rieke zinc. wikipedia.org This activated form of zinc is typically prepared by the in-situ reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like potassium. wikipedia.orgacs.orgnih.gov

Rieke zinc exhibits substantially higher reactivity compared to commercially available zinc dust or turnings. oup.com This heightened reactivity allows for the direct oxidative addition to a wide range of organic halides, including those containing sensitive functional groups like nitriles, esters, and amides, which might not be compatible with other organometallic reagents or harsher reaction conditions. sigmaaldrich.com The use of Rieke zinc enables the synthesis of functionalized organozinc reagents like this compound directly from the corresponding alkyl bromide. sigmaaldrich.comwikipedia.org Primary alkyl bromides typically react completely with Rieke zinc within a few hours. riekemetals.com

When using less reactive, commercial-grade zinc, chemical activation is necessary to initiate the oxidative insertion. This is commonly achieved by using additives that remove the passivating zinc oxide layer from the metal's surface. nih.gov

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Description | Key Advantages |

| Rieke Zinc | Highly reactive zinc powder produced by the reduction of ZnCl₂ with an alkali metal (e.g., potassium). wikipedia.org | High intrinsic reactivity; tolerates sensitive functional groups like nitriles and esters. sigmaaldrich.com |

| Chemical Additives | Use of reagents like 1,2-dibromoethane, TMSCl, or LiCl to remove the passivating oxide layer from standard zinc metal. nih.govwikipedia.org | Utilizes less expensive, commercial-grade zinc; additives like LiCl enhance solubility and reaction rates. wikipedia.org |

| Mechanical Activation | Ball-milling of zinc metal to activate its surface. nih.gov | Can be performed in air without strictly dry solvents, simplifying the procedure. nih.gov |

The solvent is a critical component in the synthesis of organozinc reagents. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation of this compound and other organozinc halides. sigmaaldrich.comsigmaaldrich.com It is effective at solvating the organozinc species as it forms. The final product, this compound, is often supplied and stored as a 0.5 M solution in THF. sigmaaldrich.comsigmaaldrich.com The choice of solvent can influence the rate of reaction and the stability of the resulting organozinc reagent. Research has demonstrated that solvent effects can be elusive but are crucial for the successful synthesis of these reagents. escholarship.org

Reaction Conditions for Optimal this compound Formation

Transmetalation Approaches to this compound Synthesis

An alternative to the direct insertion of zinc metal is the transmetalation method. nih.govwikipedia.org This approach involves a two-step process. First, a more reactive organometallic reagent, such as an organolithium or organomagnesium (Grignard) compound, is prepared from the corresponding organic halide. Subsequently, this reagent is treated with a zinc(II) halide salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). wikipedia.orgescholarship.org

This metal-exchange reaction transfers the organic group from lithium or magnesium to zinc, yielding the desired organozinc reagent. wikipedia.org While this method avoids the challenges associated with activating zinc metal, it was historically of limited use for preparing functionalized organozinc reagents because the highly reactive organolithium or Grignard intermediates were often incompatible with sensitive functional groups like nitriles. sigmaaldrich.com However, the development of highly activated Rieke zinc, which allows for direct insertion, has made that route more favorable for nitrile-containing substrates. sigmaaldrich.comwikipedia.org

Precursor Requirements for Transmetalation

Transmetalation is a common method for generating organozinc reagents. slideshare.netyoutube.com This process involves the transfer of an organic group from a more electropositive metal to a zinc salt. For the synthesis of this compound, the requisite precursor would be an organometallic compound where the 3-cyanopropyl group is attached to a metal such as lithium or magnesium.

The general precursor requirements are outlined below:

Organolithium Reagents : These are highly reactive precursors formed by the reaction of an organic halide with lithium metal. For this specific synthesis, 3-cyanopropyllithium would be the required reagent.

Grignard Reagents (Organomagnesium Halides) : Formed by reacting an organic halide with magnesium metal, Grignard reagents are another class of suitable precursors. d-nb.info The corresponding precursor would be 3-cyanopropylmagnesium bromide.

The fundamental reaction involves exchanging the organic moiety from lithium or magnesium to zinc, a less electropositive metal. This transfer results in a more stable and less reactive organozinc compound that retains nucleophilic character while being compatible with sensitive functional groups. d-nb.info

Metal Precursors for Zinc Transmetalation

The second component in a transmetalation reaction is a metal salt that accepts the organic group. For the preparation of organozinc halides, zinc halides are the standard precursors. youtube.comwikipedia.org The choice of the zinc salt can influence the reactivity and stability of the final organozinc product.

| Zinc Salt | Chemical Formula | Typical Reaction Solvent | Notes |

|---|---|---|---|

| Zinc Chloride | ZnCl₂ | Tetrahydrofuran (THF), Diethyl ether | Highly common due to its solubility and reactivity. youtube.com Often used as a solution in an ethereal solvent. |

| Zinc Bromide | ZnBr₂ | Tetrahydrofuran (THF), Diethyl ether | Directly yields the organozinc bromide product without halide exchange. |

| Zinc Iodide | ZnI₂ | Tetrahydrofuran (THF) | Can also be used, potentially leading to a more reactive organozinc species. |

The reaction between an organolithium or Grignard reagent and a zinc halide like zinc bromide (ZnBr₂) leads to the formation of the desired this compound. This process is a key step in creating organozinc reagents that are not easily accessible through direct methods. wikipedia.org

Other Advanced Synthetic Routes to Functionalized Organozinc Bromides

Beyond traditional transmetalation, significant advancements have been made in the direct synthesis of functionalized organozinc bromides from organic halides. The most prominent advanced route is the direct oxidative addition of metallic zinc into a carbon-halogen bond. organic-chemistry.org This method avoids the preparation of highly reactive organolithium or Grignard precursors, making it a more direct and often safer procedure.

The direct insertion method involves reacting an organic bromide, in this case, 4-bromobutyronitrile, with activated zinc metal. beilstein-journals.org Research has led to highly efficient protocols that facilitate this reaction even for functionalized and less reactive alkyl bromides.

A key innovation in this area is the use of zinc dust in the presence of a lithium salt, most commonly lithium chloride (LiCl), in an aprotic solvent like tetrahydrofuran (THF). organic-chemistry.orgbeilstein-journals.org The presence of LiCl is often essential for achieving high yields, as it helps to break up the passivating layer on the zinc surface and solubilizes the forming organozinc species, preventing it from deactivating the metal. organic-chemistry.orgresearchgate.net

| Component | Role | Common Examples/Conditions | Reference |

|---|---|---|---|

| Organic Halide | Source of the organic group | 4-bromobutyronitrile (for this compound) | beilstein-journals.org |

| Zinc Metal | Forms the C-Zn bond | Commercially available zinc dust or powder | organic-chemistry.orgbeilstein-journals.org |

| Activating Agent/Additive | Enhances reaction rate and yield | Lithium chloride (LiCl) | organic-chemistry.orgbeilstein-journals.orgmdpi.com |

| Solvent | Reaction medium | Tetrahydrofuran (THF) | organic-chemistry.orgresearchgate.net |

| Temperature | Reaction condition | Room temperature to moderate heating (e.g., 50 °C) | organic-chemistry.orgbeilstein-journals.org |

This modern protocol allows for the high-yield synthesis of a wide array of functionalized aryl- and alkylzinc reagents from their corresponding, often inexpensive, bromides. organic-chemistry.org While the cyanated organozinc compound has been noted in some studies to give low yields in subsequent coupling reactions, its successful formation via direct insertion represents a significant synthetic advancement. beilstein-journals.org

Reactivity and Mechanistic Investigations of 3 Cyanopropylzinc Bromide in Organic Transformations

Coordination Chemistry and Ligand Effects in 3-Cyanopropylzinc Bromide Reactivity

The reactivity of an organometallic reagent is intrinsically linked to the coordination environment of the metal center. For this compound, both intramolecular and intermolecular coordination phenomena play a crucial role in modulating its behavior in solution and during chemical reactions. wikipedia.org

While direct crystallographic studies of this compound are not extensively documented in the literature, the principles of coordination chemistry strongly suggest the potential for intramolecular coordination. The reagent possesses a pendant nitrile (-C≡N) group, which can act as a Lewis basic donor to the Lewis acidic zinc center. This interaction would lead to the formation of a five-membered ring, a thermodynamically favorable arrangement known as the chelate effect.

Studies on other systems involving pendant nitrile groups have demonstrated their active role in coordinating to metal centers, often influencing the dimensionality and structure of the resulting complexes. nih.gov In the context of this compound, such an intramolecular chelation would create a more defined and stable conformation of the reagent in solution. This internal coordination could influence its aggregation state and modulate the Lewis acidity of the zinc center, thereby affecting its reactivity in subsequent steps like transmetalation. The equilibrium between the open-chain and the chelated form is likely dynamic and influenced by the solvent and other additives present in the reaction medium.

This effect stems from the competition between the exogenous nitrile and the reactants for coordination sites on the palladium catalyst. In a typical Negishi cross-coupling, the catalyst must coordinate with the organohalide (in the oxidative addition step) and the organozinc reagent (in the transmetalation step). A coordinating solvent or additive like acetonitrile (B52724) can occupy these sites, thereby inhibiting the binding of the substrates and slowing the catalytic cycle. nih.gov Detailed NMR studies on palladium-catalyzed processes have demonstrated that increasing the concentration of acetonitrile leads to a slower reaction and alters the concentration profile of catalytic intermediates. nih.gov This highlights that while the internal nitrile of this compound may modulate its intrinsic properties, the presence of external nitriles in the reaction mixture primarily impacts the catalyst's activity, serving as a crucial consideration for reaction optimization.

A key advantage of organozinc reagents is their remarkable compatibility with a wide array of sensitive functional groups, a feature that sets them apart from more reactive organolithium or Grignard reagents. sigmaaldrich.com this compound is a prime example of this tolerance, as the nitrile group is generally inert under the conditions required for many C-C bond-forming reactions. wikipedia.org

Comparative studies, often within the context of Negishi cross-coupling, show that nitrile-bearing organozincs perform with efficiency comparable to those containing other functionalities like esters, amides, and even ketones. sigmaaldrich.comnih.gov The ability to prepare these reagents directly from functionalized alkyl bromides using activated zinc (often in the presence of LiCl) has made a diverse range of building blocks accessible for complex molecule synthesis. nih.gov The reactivity is generally high, allowing for efficient coupling to various aryl and vinyl halides and triflates.

| Functional Group in R-ZnBr | Example Reagent | Typical Reactivity in Negishi Coupling | Reference |

|---|---|---|---|

| Nitrile | This compound | High tolerance; the nitrile group is generally non-reactive and does not interfere with the coupling process. | sigmaaldrich.comnih.gov |

| Ester | 3-Carboethoxypropylzinc bromide | Excellent tolerance; allows for the synthesis of ketoesters and other complex structures. | sigmaaldrich.comwikipedia.org |

| Ketone | 4-Oxopentylzinc bromide | Good tolerance, though protection may be required depending on the specific reaction conditions and other reagents. | sigmaaldrich.com |

| Alkyl Halide | 4-Chlorobutylzinc bromide | Tolerated, enabling subsequent orthogonal functionalization. | nih.gov |

Reaction Pathways and Proposed Mechanisms Involving this compound

Understanding the step-by-step reaction pathways is crucial for controlling and optimizing synthetic outcomes. For this compound, the most significant applications are in palladium- or nickel-catalyzed cross-coupling reactions, for which the mechanistic framework is well-established.

The primary role of this compound is as a nucleophilic partner in the Negishi cross-coupling reaction. The generally accepted mechanism for this palladium-catalyzed process involves a three-step catalytic cycle: wikipedia.orgnobelprize.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of an organic electrophile (e.g., an aryl bromide, R'-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex, [R'-Pd(II)-X].

Transmetalation : This is the key step where this compound enters the cycle. It reacts with the organopalladium(II) complex, transferring its 3-cyanopropyl group from zinc to palladium. The bromide from the organozinc reagent and the halide from the palladium complex form a stable zinc salt (ZnBrX). This results in a new diorganopalladium(II) intermediate, [(3-cyanopropyl)-Pd(II)-R'].

Reductive Elimination : In the final step, the two organic groups (the 3-cyanopropyl group and the R' group from the electrophile) on the palladium center couple to form a new carbon-carbon bond. This process reduces the palladium back to its Pd(0) state, releasing the final cross-coupled product and regenerating the active catalyst, which can then begin a new cycle. nobelprize.org

The nitrile functionality on the propyl chain remains a spectator throughout this catalytic cycle, underscoring the chemoselectivity of the reaction.

While specific, detailed kinetic data for reactions involving this compound are not widely available in peer-reviewed literature, extensive kinetic studies on the Negishi cross-coupling provide a solid framework for understanding the factors that govern its reaction rate. uni-muenchen.de

| Factor | Observation | Kinetic Implication | Reference |

|---|---|---|---|

| Nature of Electrophile (R-X) | Reactivity order is typically R-I > R-Br > R-Cl. | The C-X bond strength affects the energy barrier for the oxidative addition step, which is often rate-determining. | wikipedia.org |

| Catalyst Ligand | Bulky, electron-rich phosphine (B1218219) ligands often accelerate the reaction. | Ligands influence the rates of both oxidative addition and reductive elimination, and can suppress side reactions. | nih.gov |

| Salt Additives (e.g., LiCl, ZnBr₂) | Can break up organozinc aggregates and form more reactive "ate" complexes. Can also influence catalyst stability. | Additive effects are complex; they can accelerate the transmetalation step but may also inhibit the catalyst at high concentrations. | uni-muenchen.de |

| Organozinc Reagent | The organozinc reagent can be involved in the rate-determining step. | Suggests a mechanism where the transmetalation step may be rate-limiting or coupled with oxidative addition under certain conditions. | uni-muenchen.de |

Role of Transition States in Product Formation

The stereochemical and regiochemical outcomes of reactions involving this compound are intricately linked to the structure and energetics of the transition states. In reactions with electrophiles, the geometry of the transition state dictates which product isomer is preferentially formed. For instance, in addition reactions to carbonyl compounds, chair-like or boat-like transition state models are often invoked to explain the observed diastereoselectivity.

In the context of cross-coupling reactions, the nature of the transition state in the key reductive elimination step is crucial. For example, in nickel-catalyzed cross-couplings, the coordination of electron-poor styrenes to the nickel center can influence the electron density of the nickel intermediate. orgsyn.org This, in turn, affects the facility of the reductive elimination, thereby influencing product formation. orgsyn.org The geometry of the organozinc reagent and the catalyst complex in the transition state assembly determines the stereochemical and regiochemical course of the reaction.

Furthermore, chelation can play a significant role in stabilizing specific transition states. In reactions of aldehydes with α-coordinating groups, the formation of a chelated intermediate can stabilize a particular transition state, leading to enhanced selectivity for one product over another. nih.gov The presence of chelating groups in the aldehyde substrate is expected to stabilize the syn-transition state with metal ions, influencing the E/Z selectivity in olefination reactions. nih.gov The interplay of steric and electronic factors within the transition state assembly ultimately governs the product distribution.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The selective transformation of one functional group in the presence of others is a cornerstone of modern organic synthesis. Organozinc reagents, including this compound, often exhibit high chemoselectivity due to their moderate reactivity. The nitrile functionality within the this compound molecule can influence its reactivity profile and the selectivity observed in its reactions.

Reliable information regarding functional group compatibility and chemoselectivity is paramount for understanding the applicability of a reaction in broader synthetic contexts. frontiersin.org The development of methods to rapidly assess functional group compatibility, such as using a functional group evaluation (FGE) kit, can provide comprehensive data on how various functional groups affect a reaction's outcome. frontiersin.org This data is crucial for developing predictive models for organic synthesis. frontiersin.org

Diastereoselective and Enantioselective Transformations

Reactions involving this compound can be rendered diastereoselective or enantioselective through the use of chiral auxiliaries, catalysts, or substrates. Stereogenic sp3-hybridized carbon centers are fundamental building blocks of chiral molecules. nih.govox.ac.uk Achieving control over the formation of these stereocenters is a primary objective in asymmetric synthesis.

While sp3-carbon centers are typically configurationally fixed, recent research has explored systems with fluxional sp3-stereochemistry, where the configuration can be influenced by neighboring, fixed stereogenic centers. nih.gov This dynamic behavior can be controlled by external reagents, offering a novel approach to stereochemical control. nih.gov

In the context of reactions with this compound, diastereoselectivity often arises from the inherent topology of the reactants in the transition state. The selective formation of one diastereomer over another is a common feature in additions to chiral aldehydes or ketones. Enantioselective transformations typically require the intervention of a chiral catalyst, such as a chiral ligand complexed to a metal, which creates a chiral environment around the reacting species, favoring the formation of one enantiomer.

Control of Stereochemical Outcomes

The control of stereochemical outcomes in reactions of this compound is a multifaceted challenge that relies on a deep understanding of reaction mechanisms and the subtle interplay of steric and electronic effects. The configuration of newly formed stereocenters can be directed by existing stereocenters within the substrate or by the use of external chiral reagents.

Recent advancements have demonstrated the ability to control the stereochemistry of even dynamic sp3-carbon centers. nih.gov In certain molecular cages, the sp3-carbon stereochemistry can be inverted through strain-assisted Cope rearrangements. nih.gov This dynamic enantiomerization can be influenced and even halted by external reagents, and the configuration of the cage can be dictated by adjacent, fixed stereogenic centers. nih.gov Such principles of dynamic stereochemical control could potentially be applied to reactions involving organozinc reagents to influence product stereochemistry.

The following table provides a hypothetical illustration of how different chiral ligands might influence the enantiomeric excess (e.e.) in a generic reaction of this compound with an aldehyde.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| 1 | Ligand A | THF | -78 | 85 (R) |

| 2 | Ligand B | Toluene | -78 | 92 (S) |

| 3 | Ligand A | CH2Cl2 | -40 | 70 (R) |

| 4 | Ligand C | THF | 0 | 55 (S) |

This table is for illustrative purposes and does not represent actual experimental data.

Influence of Remote Functional Groups on Selectivity

The selectivity of a chemical reaction is not always solely determined by the functional groups directly participating in the transformation. Remote functional groups within a substrate can exert a significant influence on chemo-, regio-, and stereoselectivity through various non-covalent interactions. digitellinc.com

For instance, in electrochemical reactions, a remote electron-rich aromatic group has been shown to contribute to the selectivity of alcohol oxidation, even when separated from the reaction center. digitellinc.com This effect is attributed to the interaction between the substrate and a modified electrode surface, where the remote functional group acts as a molecular recognition element. digitellinc.com This principle of remote functional group control could be harnessed in reactions involving this compound to achieve desired selectivity.

The presence of a remote functional group can influence the conformation of the substrate, thereby predisposing it to react in a particular manner. Chelation between a remote functional group and the metal center of the organozinc reagent or a catalyst can also rigidify the transition state, leading to enhanced stereoselectivity. The nitrile group in this compound itself can potentially act as a coordinating group, influencing the reactivity and selectivity of the organozinc reagent in certain transformations.

Advanced Topics and Future Directions in 3 Cyanopropylzinc Bromide Research

Development of Novel Catalytic Systems for 3-Cyanopropylzinc Bromide Transformations

The advancement of transformations involving this compound is intrinsically linked to the innovation of new catalytic systems. A primary focus of recent research has been on nickel-catalyzed cross-coupling reactions, where the choice of ligands plays a crucial role in determining reaction efficiency and selectivity.

A significant development is the use of a cooperative ligand system composed of organic nitriles (RCN) and electron-deficient alkenes (EDAs) in nickel catalysis. chemrxiv.orgacs.org This dual-ligand approach has proven effective in promoting challenging vicinal alkylarylation of unactivated alkenes in γ,δ- and δ,ε-alkenylamines. chemrxiv.org In these systems, this compound serves as a key alkyl source. The reaction is notable for its ability to construct two new carbon-carbon bonds—one C(sp³)–C(sp³) and one C(sp³)–C(sp²)—in a single operation. chemrxiv.org

The innate nitrile group within this compound can itself function as a ligand. acs.org Studies have shown that in the absence of an external nitrile ligand like acetonitrile (B52724) (MeCN), the reaction of this compound can still proceed, albeit sometimes at a slower rate, due to the intramolecular coordination of its cyano group to the nickel center. chemrxiv.orgacs.org This intramolecular binding can stabilize nickel intermediates and prevent catalyst deactivation. acs.org However, research also indicates that this intramolecular coordination can sometimes be detrimental, and the productive pathway often relies on the intermolecular coordination of an external nitrile ligand. acs.org

Future research in this area will likely focus on:

Expanding the Ligand Toolbox: Designing and screening new classes of ligands beyond nitriles and EDAs to further enhance reactivity and expand the substrate scope.

Exploring Other Transition Metals: While nickel has been the focus, investigating other transition metals like palladium, copper, or cobalt could unveil new reactivity patterns for this compound.

Photoredox Catalysis: Integrating this compound into photoredox catalytic cycles, which can enable novel bond formations under mild, light-driven conditions.

Exploration of New Reaction Classes and Reactivity Modes for this compound

Research into this compound is uncovering new reaction classes and unique modes of reactivity, largely centered on its functionalized nature.

The most prominent new reaction class is the nickel-catalyzed three-component alkylarylation of unactivated alkenes . chemrxiv.orgacs.org This reaction, involving an alkenylamine, an aryl halide, and this compound, is a powerful method for rapidly building molecular complexity. chemrxiv.org The reaction demonstrates excellent regioselectivity, constructing δ- and ε-arylamines with a γ- or δ-cyanopropyl group. chemrxiv.org

A key aspect of its reactivity is the dual role of the cyano group. It acts as a functional handle that is retained in the final product, but it also actively participates in the catalytic cycle as an intramolecular ligand. acs.org Comparative studies between this compound and simple alkylzinc halides like n-pentylzinc bromide have been instrumental in elucidating this reactivity mode. For instance, in the absence of external nitrile ligands, this compound often provides significantly higher yields in alkylarylation reactions, highlighting the beneficial effect of the tethered nitrile. acs.orgacs.org

Table 1: Comparative Reactivity in Ni-Catalyzed Alkylarylation

| Organozinc Reagent | External Ligand | Solvent | Product Yield | Reference |

| n-Pentylzinc bromide | None | Toluene | Trace | acs.org |

| This compound | None | Toluene | 64% | acs.org |

| n-Pentylzinc bromide | MeCN | Toluene | 80% | acs.org |

| This compound | None | MeCN | 98% | acs.org |

Future explorations are anticipated to include:

Dicarbofunctionalization of other π-systems: Extending the success seen with alkenes to other unsaturated systems like alkynes and allenes.

Asymmetric Catalysis: Developing chiral catalytic systems to control the stereochemistry of the newly formed C-C bonds, leading to enantiomerically enriched products.

Tandem Reactions: Designing one-pot sequences where the initial cross-coupling is followed by a subsequent transformation of the nitrile group into other valuable functional groups (e.g., amines, carboxylic acids).

Applications in the Synthesis of Bioactive Compounds and Complex Natural Products

The functionalized nature of this compound makes it an attractive building block for the synthesis of molecules with biological relevance. The cyanopropyl motif is a precursor to various functionalities, including primary amines and carboxylic acids, which are common in pharmaceuticals and natural products.

A direct application of the methodologies developed for this compound is in the synthesis of lignan natural products . acs.org The nickel-catalyzed dicarbofunctionalization of unactivated olefins provides a concise route to complex molecular scaffolds that form the core of many lignans, which exhibit a wide range of biological activities, including anticancer and antiviral properties. acs.org

While specific, widespread use in completed total syntheses is still an emerging area, the potential is significant. Organozinc reagents, in general, are used extensively in the synthesis of bioactive compounds due to their high functional group tolerance. researchgate.netsigmaaldrich.com The ability to introduce the cyanopropyl group specifically and efficiently opens new avenues for creating analogues of existing drugs or synthesizing complex natural products from scratch. nih.gov For example, the synthesis of de-mycinosyl tylosin, an antibiotic, involved multiple complex steps where organometallic reagents played key roles. nih.gov The unique reactivity of this compound could simplify such synthetic routes in the future.

Future work in this domain will likely involve:

Target-Oriented Synthesis: Applying the developed catalytic methods to the total synthesis of specific, complex natural products containing the 4-aminobutyl or related structural motifs.

Medicinal Chemistry: Using this compound in the synthesis of compound libraries for drug discovery programs, leveraging the nitrile as a versatile handle for diversification.

Synthesis of Isotopically Labeled Compounds: The defined structure of the reagent makes it suitable for preparing isotopically labeled compounds for use in metabolic studies.

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organometallic reagents like this compound. wikipedia.org Theoretical studies, particularly using Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the subtle interactions that govern reactivity and selectivity. scispace.com

Computational models are increasingly used to predict the outcomes of reactions involving this compound. By calculating the energy profiles of different reaction pathways, chemists can rationalize observed selectivities and predict how changes to the catalyst, ligands, or substrates will affect the reaction. chemrxiv.org

For example, kinetic profiling and competition experiments in the nickel-catalyzed alkylarylation reactions have been used to model reactivity. chemrxiv.orgacs.org These experimental studies, supported by computational modeling, have shown that while the intramolecular nitrile of this compound can coordinate to the nickel center, this can lead to a stable four-coordinate nickallabicycle intermediate that slows down the crucial C(sp³)–C(sp³) bond-forming reductive elimination step. acs.org In contrast, an intermolecularly coordinating nitrile ligand promotes the reaction more effectively. chemrxiv.orgacs.org This predictive understanding allows for the rational design of reaction conditions, such as the addition of an external nitrile to override the less favorable intramolecular pathway. chemrxiv.org

The bonding between a metal center and its ligands is fundamental to catalysis. solubilityofthings.comlibretexts.org Computational studies provide a molecular-level picture of these interactions, which are often transient and difficult to observe experimentally. In the context of this compound, theoretical chemistry helps to elucidate the binding modes of the nitrile group to the nickel catalyst. chemrxiv.orgacs.org

Nitriles can bind to transition metals in two primary ways: a linear η¹ (head-on) coordination through the nitrogen lone pair, or a bent η² (side-on) coordination involving the C≡N π-system. acs.org Computational analysis helps determine which binding mode is operative during the catalytic cycle and how this choice influences the reaction's energy barrier. For the nickel-catalyzed alkylarylation, studies suggest that the η¹ binding mode is crucial for the observed reactivity. acs.orgacs.org These insights are vital for designing new ligands with optimal electronic and steric properties to further improve the catalytic system.

Green Chemistry and Sustainable Synthesis with Organozinc Reagents

Organozinc reagents, including this compound, are generally considered to be more environmentally benign than many other classes of organometallic compounds, such as organolithium or Grignard reagents. researchgate.netmerckmillipore.com Their use aligns well with the principles of green chemistry for several reasons:

High Functional Group Tolerance: Organozinc reagents are compatible with a wide array of functional groups (e.g., esters, ketones, amides). This tolerance eliminates the need for many protection and deprotection steps, which shortens synthetic routes, reduces waste, and improves atom economy.

Lower Reactivity and Higher Selectivity: Their moderate reactivity compared to more aggressive organometallics often leads to higher selectivity and cleaner reactions with fewer byproducts.

Milder Reaction Conditions: Many reactions involving organozinc reagents can be conducted under mild conditions, reducing energy consumption. researchgate.net

Reduced Toxicity: Zinc is a less toxic and more abundant metal compared to others used in cross-coupling reactions like tin or mercury.

The development of flow chemistry techniques for the in situ formation and use of organozinc reagents further enhances their green credentials. researchgate.net Continuous flow systems can improve safety, increase efficiency, and minimize waste generation. While specific flow chemistry applications for this compound are not yet widely reported, this is a promising direction for future sustainable synthesis. The use of electrochemical methods for synthesis is also a growing area in green chemistry, offering an alternative to traditional chemical oxidants and reductants. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-cyanopropylzinc bromide in academic research?

- Methodology :

-

Synthesis : React 3-cyanopropyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent oxidation. Use catalytic iodine or 1,2-dibromoethane to activate the zinc surface .

-

Characterization : Confirm formation via NMR (¹H, ¹³C) and mass spectrometry. For example, ¹H NMR in THF-d₈ typically shows peaks at δ 1.6–2.1 ppm (methylene protons adjacent to Zn) and δ 2.3–2.7 ppm (cyanopropyl chain). FTIR can validate the C≡N stretch (~2240 cm⁻¹) .

-

Purity Assessment : Titration with iodine or GC-MS to quantify residual halides and organic byproducts .

- Table 1 : Typical Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | THF (anhydrous) |

| Temperature | 0–25°C (room temperature) |

| Zinc Activation | I₂ or 1,2-dibromoethane |

| Reaction Time | 4–12 hours |

| Yield | 75–90% (varies with substrate) |

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use Schlenk-line techniques or gloveboxes to prevent moisture/oxygen exposure. Avoid contact with oxidizing agents (e.g., peroxides) or strong bases, which may trigger decomposition (e.g., release of HBr or CN⁻) .

- Storage : Store in sealed, flame-dried glassware under inert gas at –20°C. Solutions in THF remain stable for ≤1 week if refrigerated and shielded from light .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

- Key Variables :

- Catalyst Choice : Pd(PPh₃)₄ or Pd(dba)₂ for Negishi couplings. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .

- Solvent Effects : THF or Et₂O improves solubility, while DMF accelerates transmetallation but may destabilize the organozinc species.

- Temperature : 25–60°C balances reactivity and side-reaction suppression. Higher temperatures (>60°C) risk β-hydride elimination.

Q. How should researchers address contradictory data in cross-coupling reactions involving this compound?

- Example : Cyclohexylzinc bromide yields <50% in similar conditions, while this compound achieves >85%.

- Analysis :

- Steric Effects : Bulky substrates hinder transmetallation. Use DFT calculations to model steric hindrance.

- Electronic Effects : The electron-withdrawing cyano group stabilizes the zinc intermediate, enhancing reactivity .

- Mitigation : Adjust ligand (e.g., XPhos for bulky substrates) or increase reaction time for slower transmetallation.

Q. What are the decomposition pathways of this compound, and how can they be monitored?

- Pathways :

- Hydrolysis: H₂O → HBr + 3-cyanopropanol.

- Oxidation: O₂ → Zn oxides + nitriles.

- Monitoring :

- TGA-MS : Track mass loss and gas evolution (HBr at m/z 80/82).

- NMR : Detect hydrolysis byproducts (e.g., δ 4.5 ppm for –OH in ³-cyanopropanol) .

Q. What is the mechanistic role of this compound in palladium-catalyzed C–C bond formation?

- Steps :

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd(II) intermediates.

Transmetallation : Zn–C bond transfers the cyanopropyl group to Pd(II).

Reductive Elimination : Pd(II)→Pd⁰ releases the coupled product (e.g., aryl cyanopropane).

- Evidence : Kinetic studies show rate-limiting transmetallation, with cyanopropyl’s electron-withdrawing nature accelerating Pd–Zn exchange .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

- Table 2 : Analytical Methods Comparison

| Technique | Application | Sensitivity |

|---|---|---|

| ICP-MS | Zn and Br quantification | 0.1 ppb |

| GC-MS | Organic byproducts (e.g., alkanes) | 1–10 ppm |

| Capillary Electrophoresis | Bromide ion detection | 0.1 mg/L |

| SS-NMR | Structural integrity (solid state) | µg-level |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.